molecular formula C14H12BrNO2 B5336938 4-[(2-Bromophenyl)methoxy]benzamide

4-[(2-Bromophenyl)methoxy]benzamide

Cat. No.: B5336938
M. Wt: 306.15 g/mol
InChI Key: DMTRXTLCXWVEOI-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)methoxy]benzamide is an organic compound with the molecular formula C14H12BrNO2 It is a derivative of benzamide, where the benzamide core is substituted with a bromophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromophenyl)methoxy]benzamide typically involves the condensation of 4-bromobenzoic acid with 2-bromophenylmethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve the use of solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and yield. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported to be an effective and eco-friendly method for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromophenyl)methoxy]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Bromophenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the methoxy group can modulate its electronic properties. The exact pathways and molecular targets involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenamide, N-(4-bromophenyl)-: Similar structure but with different substitution patterns.

    Benzamide, 4-bromo-N-[(2-bromophenyl)methyl]-3-methoxy-: Another benzamide derivative with additional bromine substitution.

Uniqueness

4-[(2-Bromophenyl)methoxy]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and methoxy groups allows for versatile chemical reactivity and potential biological activity .

Properties

IUPAC Name

4-[(2-bromophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTRXTLCXWVEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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